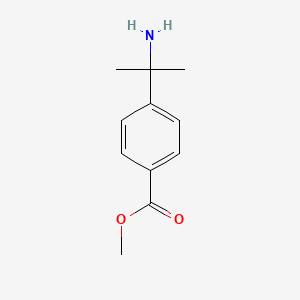

Methyl 4-(1-amino-1-methylethyl)benzoate

Übersicht

Beschreibung

“Methyl 4-(1-amino-1-methylethyl)benzoate” is a chemical compound with the molecular formula C11H15NO2 . It is used in various scientific research studies.

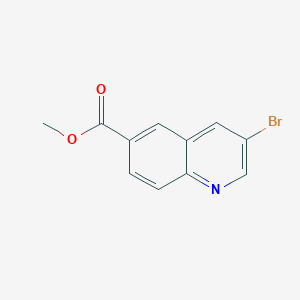

Molecular Structure Analysis

The molecular structure of “Methyl 4-(1-amino-1-methylethyl)benzoate” consists of a benzene ring substituted with a methyl ester group and a 1-amino-1-methylethyl group .Chemical Reactions Analysis

Esters, including “Methyl 4-(1-amino-1-methylethyl)benzoate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols .Physical And Chemical Properties Analysis

“Methyl 4-(1-amino-1-methylethyl)benzoate” has a molecular weight of 193.24 . Other physical and chemical properties such as boiling point, density, and acidity are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

1. Catalytic Hydrogenation of Methyl Benzoate to Benzyl Aldehyde

- Application Summary : The compound is used as a raw material in the synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics. This process aligns with the principles of atom economy and green production .

- Methods of Application : A series of MnO x /γ-Al 2 O 3 catalysts were meticulously prepared using the precipitation-impregnation method. These catalysts featured supports calcined at various temperatures and distinct manganese active components .

- Results : The optimized reaction temperature was found to be 360 °C. The catalyst exhibited the most favorable performance when the calcination temperature of the support was 500 °C and the Mn/Al molar ratio reached 0.18. Under these conditions, the catalyst demonstrated the most suitable oxygen vacancy concentration, yielding impressive results: a conversion rate of 87.90% and a benzaldehyde selectivity of 86.1% .

2. Efficient Synthesis of Primary and Secondary Amides

- Application Summary : The compound is used in a facile synthesis method of primary and secondary amides through a direct amidation of esters with sodium amidoboranes .

- Methods of Application : The process is rapid and chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .

- Results : The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction .

3. Fragrance and Flavor Industry

- Application Summary : Methyl benzoate, which has a structure similar to “Methyl 4-(1-amino-1-methylethyl)benzoate”, has a pleasing aroma and is used in the formulation of perfumes, soaps, and other beauty products. It also contributes a mild, sweet flavor to various food and beverage products .

- Methods of Application : The compound is typically added during the manufacturing process of these products. The exact quantity and method of addition can vary depending on the specific product and desired scent or flavor .

- Results : The addition of methyl benzoate enhances the sensory appeal of products, making them more attractive to consumers .

4. Pesticides

- Application Summary : Methyl benzoate exhibits pesticide properties, particularly against insects such as the spotted lanternfly. Therefore, it’s seen applications in eco-friendly pest control strategies .

- Methods of Application : The compound can be applied to areas where pest activity is observed. The exact method of application can vary depending on the specific pest and environmental conditions .

- Results : The use of methyl benzoate can help control pest populations, reducing damage to crops and other plants .

5. Organic Synthesis

- Application Summary : Methyl benzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .

- Methods of Application : The exact method of application can vary depending on the specific synthesis process and the desired organic compound .

- Results : The use of methyl benzoate can facilitate the synthesis of complex organic compounds, contributing to advancements in various fields of chemistry .

6. Biofuel Potential

- Application Summary : Methyl benzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .

- Methods of Application : The exact method of application can vary depending on the specific biofuel production process .

- Results : The use of methyl benzoate as a biofuel could potentially contribute to more sustainable and environmentally-friendly energy sources .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-(2-aminopropan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,12)9-6-4-8(5-7-9)10(13)14-3/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUZHYFEMUJDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-amino-1-methylethyl)benzoate | |

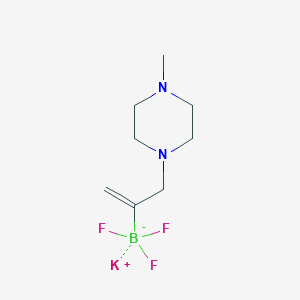

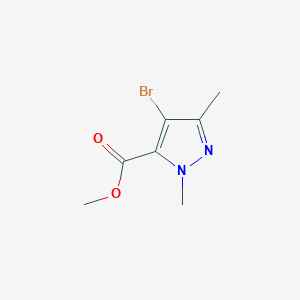

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)

![2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426433.png)

![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)